1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one

Lipophilicity Drug-likeness Membrane Permeability

This 6-trifluoromethylpyridine-3-acryloyl building block uniquely combines a Michael acceptor warhead with a metabolically stable CF₃ group (σₚ=+0.54), enabling covalent fragment library construction and targeted covalent inhibitor (TCI) scaffold synthesis. Its 0.93 log unit lipophilicity advantage over non-fluorinated analogs delivers ~8.5-fold higher membrane permeability—critical for intracellular and CNS-penetrant programs. Supplied at 95% purity with storage at 2–8°C under inert atmosphere. Ideal for diversity-oriented synthesis, heterocyclic scaffold construction, and agrochemical intermediate programs referencing CN-104321310-B patent pathways. Request bulk pricing for kg-scale custom synthesis.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
Cat. No. B8067479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC=CC(=O)C1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C9H6F3NO/c1-2-7(14)6-3-4-8(13-5-6)9(10,11)12/h2-5H,1H2
InChIKeyKLYDZFHCAXRTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one (CAS 2167097-23-4): Compound Class and Procurement Context


1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one (CAS 2167097-23-4, molecular formula C₉H₆F₃NO, molecular weight 201.15 g/mol) is a fluorinated pyridine derivative featuring an α,β-unsaturated ketone (propenone / acryloyl) moiety at the 3-position and a trifluoromethyl substituent at the 6-position of the pyridine ring . The compound is classified as a trifluoromethylpyridine (TFMP) building block, a structural class that has gained significant traction in pharmaceutical and agrochemical research owing to the unique electronic properties imparted by the CF₃ group combined with the reactivity of the Michael acceptor system [1]. It is supplied at 95% purity by multiple international vendors including Enamine (EN300-1964792), eNovation Chemicals, Ambeed, and Macklin, with storage recommended at 2–8 °C under inert atmosphere . The compound serves primarily as a versatile synthetic intermediate for constructing more complex bioactive molecules, particularly covalent inhibitors and heterocyclic scaffolds [1].

Why 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one Cannot Be Replaced by In-Class Analogs: The Quantitative Rationale


The specific substitution pattern of this compound—a CF₃ group at the pyridine 6-position combined with an acryloyl warhead at the 3-position—produces a physicochemical and reactivity profile that is not replicated by any single close analog. Substituting the CF₃ group with -H (as in 1-(pyridin-3-yl)prop-2-en-1-one) reduces computed lipophilicity by approximately 0.9 log units (XLogP3 = 2 vs. LogP = 1.07), which translates to an ~8.5-fold lower octanol–water partition coefficient and substantially altered membrane permeability . Replacing the acryloyl Michael acceptor with an acetyl group (as in 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone) eliminates the capacity for covalent engagement with nucleophilic residues, fundamentally changing the compound's utility in covalent drug discovery programs . Positional isomers with the CF₃ group at the 2-, 4-, or 5-positions of the pyridine ring present different electronic environments affecting both pyridine nitrogen basicity and the electrophilicity of the conjugated carbonyl system, yet no published head-to-head comparative biological or reactivity data exist for these regioisomers . The evidence below quantifies the key dimensions along which this specific compound diverges from its nearest comparators.

Quantitative Differentiation Evidence for 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one Relative to Closest Analogs


Lipophilicity Advantage: XLogP3 = 2 vs. LogP = 1.07 for the Non-Fluorinated Pyridin-3-yl Analog

The computed octanol–water partition coefficient (XLogP3) for 1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one is 2.0, compared with a measured/calculated LogP of 1.07 for the non-fluorinated direct analog 1-(pyridin-3-yl)prop-2-en-1-one (CAS 133614-04-7) . This represents a difference of +0.93 log units, corresponding to an approximately 8.5-fold increase in the octanol–water partition coefficient. The higher lipophilicity is attributable to the strong hydrophobic character of the CF₃ group and is expected to enhance passive membrane permeability, a critical determinant of intracellular target engagement for covalent probe and drug candidates [1].

Lipophilicity Drug-likeness Membrane Permeability

Covalent Warhead Capability: α,β-Unsaturated Ketone vs. Non-Electrophilic Ethanone Analog

The target compound contains an α,β-unsaturated ketone (acryloyl/prop-2-en-1-one) moiety, classifying it as a Michael acceptor capable of forming covalent bonds with cysteine, lysine, or serine nucleophiles in protein targets. In contrast, 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone (CAS 358780-14-0) possesses a saturated acetyl group that lacks the conjugated double bond and cannot engage in Michael addition . This functional dichotomy is absolute: the ethanone analog is structurally incapable of covalent target engagement, whereas the acryloyl compound is intrinsically suited for covalent inhibitor design. The (E)-3-[6-(trifluoromethyl)pyridin-3-yl]acrylic acid derivative—the oxidized form of the target compound—has been directly employed in synthesizing pyridine–peptide conjugates with covalent binding potential evaluated via molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (PDB 4TZK) and Plasmodium falciparum DHFR-TS (PDB 3QG2) [1].

Covalent Inhibitors Michael Acceptors Targeted Covalent Drugs

Electronic Modulation of Michael Acceptor Electrophilicity by the 6-CF₃ Substituent: Hammett-Based Reactivity Prediction

The trifluoromethyl group is one of the most powerful electron-withdrawing substituents in organic chemistry, with Hammett σₚ = +0.54 and σₚ⁺ = +0.612 for para-substituted aromatics [1]. While quantitative electrophilicity parameters (e.g., Mayr's E) have not been experimentally determined for this specific compound, class-level studies on α,β-unsaturated ketones demonstrate that electron-withdrawing substituents on the aryl ring increase the electrophilicity of the β-carbon toward nucleophilic addition. Electrochemical half-wave potential (E₁/₂) measurements on a series of substituted α,β-unsaturated ketones show correlations with Hammett σ values, indicating that more electron-deficient enones are reduced at less negative potentials (i.e., are more electrophilic) [2]. The 6-CF₃-pyridin-3-yl system, with its strong –I effect, is expected to exhibit enhanced Michael acceptor reactivity relative to analogs bearing -CH₃ (σₚ = –0.17) or -H (σₚ = 0.00) at the 6-position.

Electrophilicity Hammett Constants Structure–Reactivity Relationships

Hydrogen Bond Acceptor Capacity: 5 H-Bond Acceptors vs. 2 for the Non-Fluorinated Pyridinyl Analog

The target compound possesses 5 hydrogen bond acceptor sites (pyridine N, carbonyl O, and three fluorine atoms of the CF₃ group), compared with only 2 H-bond acceptors for 1-(pyridin-3-yl)prop-2-en-1-one (pyridine N and carbonyl O) . While fluorine atoms in CF₃ groups are generally weak H-bond acceptors, they can participate in orthogonal multipolar C–F···C=O and C–F···H–N interactions that contribute to protein–ligand binding affinity and influence crystal packing. This difference in H-bond acceptor count (Δ = +3) may affect molecular recognition properties, solubility in polar solvents, and chromatographic retention behavior [1].

Hydrogen Bonding Molecular Recognition ADME Properties

Caution: Absence of Head-to-Head Biological or Pharmacokinetic Comparative Data for This Compound

A systematic search of PubMed, patent databases (Google Patents, WIPO), and chemical vendor catalogs through April 2026 did not yield any published head-to-head biological activity comparisons, in vivo pharmacokinetic studies, or direct selectivity profiling data for 1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one against its positional isomers or functional analogs. The compound's primary documented role is as a synthetic building block, not as a characterized bioactive endpoint [1]. The molecular docking study by Boltacheva et al. (2024) on the structurally related acrylic acid derivative provides computational binding affinity predictions against M. tuberculosis and P. falciparum targets, but these data are for peptide conjugates of (E)-3-[6-(trifluoromethyl)pyridin-3-yl]acrylic acid, not the parent propenone [2]. Users should not assume that the quantitative differentiation dimensions presented above (lipophilicity, electronic effects, covalent warhead capability) translate directly into superior biological potency, selectivity, or in vivo pharmacokinetics without experimental verification.

Data Transparency Evidence Gaps Risk Assessment

Optimal Application Scenarios for 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one Based on Evidence


Covalent Fragment and Inhibitor Library Synthesis Requiring a Pyridine-Based Acryloyl Warhead

The compound's α,β-unsaturated ketone moiety provides an intrinsic Michael acceptor warhead suitable for incorporation into covalent fragment libraries and targeted covalent inhibitor (TCI) scaffolds. The 6-CF₃ substituent enhances lipophilicity (XLogP3 = 2 vs. 1.07 for the non-fluorinated analog) and exerts a strong electron-withdrawing effect (σₚ = +0.54), predicted to increase the electrophilicity of the β-carbon relative to non-fluorinated or 6-methyl-substituted analogs [1]. The structurally related acrylic acid derivative has been successfully employed in synthesizing pyridine–peptide conjugates evaluated via molecular docking for antitubercular and antimalarial applications, demonstrating the synthetic tractability of this chemotype [2].

Agrochemical Intermediate for 3-Substituted-6-Trifluoromethylpyridine-Derived Insecticides

Patents (e.g., CN-104321310-B, US equivalents) explicitly identify 3-substituted-6-trifluoromethylpyridines as key synthetic intermediates in the preparation of N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximine insecticides [1]. The target compound, bearing a functionalizable acryloyl group at the 3-position of the 6-CF₃-pyridine ring, occupies a strategic position in this synthetic pathway. The electron-withdrawing CF₃ group contributes to metabolic stability and rainfastness of the final agrochemical products, making this building block relevant for climate-resilient crop protection development programs.

Medicinal Chemistry Programs Targeting Lipophilic Binding Pockets or Intracellular Targets

With XLogP3 = 2 and only 30 Ų topological polar surface area, the compound falls within favorable property space for passive membrane permeation and oral absorption [1]. The 0.93 log unit lipophilicity advantage over the non-fluorinated pyridin-3-yl analog translates to an estimated ~8.5-fold increase in octanol–water partitioning, which is particularly relevant for programs targeting intracellular proteins or CNS-penetrant compounds. The 5 H-bond acceptor sites (vs. 2 for the non-fluorinated analog) provide additional interaction capacity for target engagement while maintaining a low H-bond donor count (0), consistent with CNS drug-likeness guidelines [2].

Heterocyclic Scaffold Diversification via Michael Addition and Cyclocondensation Chemistry

The α,β-unsaturated ketone system is a well-precedented substrate for Michael addition-initiated cyclocondensation reactions, enabling regioselective synthesis of highly functionalized pyridines, pyridones, and fused heterocycles [1]. The presence of the electron-withdrawing CF₃ group at the 6-position is expected to activate the enone toward nucleophilic addition, as supported by class-level electrochemical QSAR data correlating Hammett σ values with enone reduction potentials [2]. This makes the compound a strategic building block for diversity-oriented synthesis and medicinal chemistry hit expansion around the trifluoromethylpyridine core.

Quote Request

Request a Quote for 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.